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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

DS-1040 is a novel, small-molecule inhibitor of activated thrombin-activatable fibrinolysis

inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, presenting a

potential therapeutic strategy for thromboembolic diseases. This guide provides a

comprehensive comparison of the preclinical and clinical findings for DS-1040, supported by

experimental data and detailed methodologies.

Mechanism of Action
DS-1040 selectively inhibits the enzymatic activity of TAFIa. TAFIa normally suppresses

fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, which are

essential for the binding of plasminogen and tissue plasminogen activator (tPA). By inhibiting

TAFIa, DS-1040 preserves these lysine residues, thereby promoting plasminogen activation

and enhancing the breakdown of fibrin clots.[1][2]
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Signaling pathway of DS-1040's mechanism of action.

Preclinical Outcomes
Preclinical studies in animal models, primarily rats, have demonstrated the fibrinolytic potential

and safety profile of DS-1040.

In Vitro Pharmacology
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Parameter Value Species

TAFIa Inhibition (IC50) 5.92 nmol/L Human

Carboxypeptidase N (CPN)

Inhibition (IC50)
3.02 x 106 nmol/L Human

Data from Noguchi et al., 2018.[2]

In Vivo Efficacy in a Rat Microthrombosis Model
Treatment Dose Outcome

DS-1040 (IV) Not specified
Reduced existing fibrin clots in

the lung

Enoxaparin (post-treatment) Not specified
Limited effect on fibrin clot

reduction

DS-1040 (IV and Oral) Not specified
Elevated plasma D-dimer

levels

DS-1040 + t-PA (silent dose) Not specified
Significantly augmented

plasma D-dimer levels

Data from Noguchi et al., 2018.[2]

In Vivo Safety in Rats
A key finding in preclinical studies was that DS-1040 did not prolong tail bleeding time at doses

that were effective for fibrinolysis, suggesting a minimal risk of bleeding.[2]

Clinical Outcomes
DS-1040 has been evaluated in several Phase 1 clinical trials involving healthy volunteers and

patients with thromboembolic diseases.

Phase 1 Studies in Healthy Subjects
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Intravenous and oral formulations of DS-1040 have been tested in healthy young and elderly

adults.

Safety and Tolerability:

IV Administration: Single ascending doses from 0.1 mg to 40 mg were well tolerated. No

serious adverse events or discontinuations due to adverse events were reported. Bleeding

time remained within the normal range for all tested doses.[3]

Oral Administration: Single ascending doses (50, 100, 200, or 400 mg) and multiple

ascending doses (100 mg once daily, 200 mg once daily, or 150 mg twice daily for 14 days)

were well tolerated. No serious or severe adverse events occurred, and there were no

discontinuations due to adverse events.[4]

Pharmacokinetics:

IV Administration: Plasma exposure of DS-1040 increased proportionally with the dose.

Elderly subjects showed higher exposure and prolonged elimination times, likely due to

decreased renal clearance.[3]

Oral Administration: DS-1040 exposure (peak concentration and area under the

concentration-time curve) increased in a dose-proportional manner. With multiple doses, a

steady state was achieved by day 7 with minimal accumulation. The mean terminal half-life

ranged from 17.2 to 24.9 hours.[4]

Pharmacodynamics:

IV Administration: DS-1040 caused a substantial dose- and time-dependent decrease in

TAFIa activity and a reduction in the 50% clot lysis time. An increase in D-dimer levels,

indicative of endogenous fibrinolysis, was observed in some individuals. No effects on

coagulation parameters or platelet aggregation were seen.[3]

Oral Administration: Dose-dependent inhibition of total TAFIa activity was observed following

single and multiple doses.[4]
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Phase 1 Study in Patients with Acute Ischemic Stroke
(AIS)
A study in Japanese patients with AIS undergoing thrombectomy evaluated the safety and

efficacy of DS-1040.

Dose Number of Patients
Symptomatic
Intracranial
Hemorrhage (ICH)

Major Extracranial
Bleeding

Placebo 9 0 0

0.6 mg Not specified 0 0

1.2 mg Not specified 0 0

2.4 mg Not specified 0 0

4.8 mg Not specified 0 0

Data from Sakai et al., 2022.[5][6][7]

In this study, single doses of DS-1040 from 0.6 to 4.8 mg were well tolerated.[5][7] One patient

receiving 0.6 mg of DS-1040 experienced a subarachnoid hemorrhage that was considered

drug-related.[5][6][7] There was no clear dose-response relationship for D-dimer levels and

TAFIa activity.[5][6]

Phase 1b Study in Patients with Acute Pulmonary
Embolism (PE)
A randomized, double-blind, placebo-controlled study assessed ascending doses of

intravenous DS-1040 (20-80 mg) in patients with intermediate-risk PE.
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Treatment Group Number of Patients
Major or Clinically
Relevant Nonmajor
Bleeding

Placebo 38 1 (2.6%)

DS-1040 (20-80 mg) 87 4 (4.6%)

Data from van Assche et al., 2023.[8][9]

The study concluded that adding DS-1040 to standard anticoagulation did not increase

bleeding but also did not improve thrombus resolution or right ventricular dilation.[8][9]

Experimental Protocols
Preclinical: Rat Microthrombosis Model
Objective: To evaluate the in vivo fibrinolytic efficacy of DS-1040. Methodology:

A microthrombosis model was induced in rats by administering tissue factor.

DS-1040 was administered intravenously or orally after thrombus formation.

The primary outcome was the reduction of existing fibrin clots in the lung.

Plasma D-dimer levels were measured to assess fibrinolysis.

In a separate experiment, the effect of DS-1040 in combination with a silent dose of

recombinant tissue-plasminogen activator (t-PA) was evaluated. Protocol based on Noguchi

et al., 2018.[2]

Clinical: First-in-Human Study in Healthy Subjects (IV)
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of single

ascending intravenous doses of DS-1040. Methodology:

A randomized, placebo-controlled, three-part study was conducted in 103 healthy young (18-

45 years) and elderly (65-75 years) subjects.
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Subjects were randomized to receive single ascending doses of DS-1040 (ranging from 0.1

mg to 40 mg) or a placebo.

The drug was administered as a 0.5-hour intravenous infusion or a 24-hour continuous

infusion.

Safety assessments included monitoring for adverse events and measuring bleeding time.

Pharmacokinetic parameters were determined by measuring plasma concentrations of DS-

1040 over time.

Pharmacodynamic effects were assessed by measuring TAFIa activity, 50% clot lysis time,

and D-dimer levels. Protocol based on Zhou et al., 2017.[3]
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Experimental workflow from preclinical to clinical studies.

Summary and Conclusion
DS-1040 has demonstrated a consistent profile as a selective TAFIa inhibitor in both preclinical

and clinical studies. Preclinical data in rat models showed promising fibrinolytic efficacy without

an increased bleeding risk. Early-phase clinical trials in healthy volunteers confirmed the safety,

tolerability, and dose-proportional pharmacokinetics of both intravenous and oral formulations.

However, clinical studies in patient populations with acute ischemic stroke and pulmonary

embolism, while confirming the safety profile, have not yet demonstrated significant clinical

efficacy in terms of thrombus resolution. Further clinical development will be necessary to

establish the therapeutic role of DS-1040 in thromboembolic diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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